

# Physical and chemical properties of 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea

**Cat. No.:** B1305788

[Get Quote](#)

## An In-Depth Technical Guide to 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the thiourea derivative, **1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea**. While experimental data for this specific compound is limited in publicly accessible literature, this document compiles available information and contextualizes it within the broader landscape of thiourea derivatives, a class of compounds known for their diverse biological activities. This guide infers potential properties and outlines experimental protocols based on established methodologies for analogous structures, offering a valuable resource for researchers initiating studies on this molecule.

## Introduction

Thiourea derivatives are a significant class of organic compounds characterized by the presence of the N-C(=S)-N core. They have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The compound **1-Phenyl-3-((tetrahydrofuran-2-**

**yl)methyl)thiourea** incorporates a phenyl ring and a tetrahydrofuryl moiety, structural features that suggest potential for biological activity and warrant further investigation. This document serves as a foundational guide for researchers by summarizing its known identifiers and providing predicted properties and generalized experimental protocols.

## Chemical and Physical Properties

Detailed experimental data for **1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea** is not extensively reported. The following tables summarize its known identifiers and predicted physicochemical properties based on computational models and data from analogous compounds.

Table 1: Compound Identifiers

| Identifier        | Value                                                |
|-------------------|------------------------------------------------------|
| IUPAC Name        | 1-phenyl-3-[(tetrahydrofuran-2-yl)methyl]thiourea    |
| CAS Number        | 309942-73-2[1]                                       |
| Molecular Formula | C <sub>12</sub> H <sub>16</sub> N <sub>2</sub> OS[1] |
| Molecular Weight  | 236.33 g/mol [1]                                     |
| Physical Form     | White to Yellow Solid                                |

Table 2: Predicted Physicochemical Properties

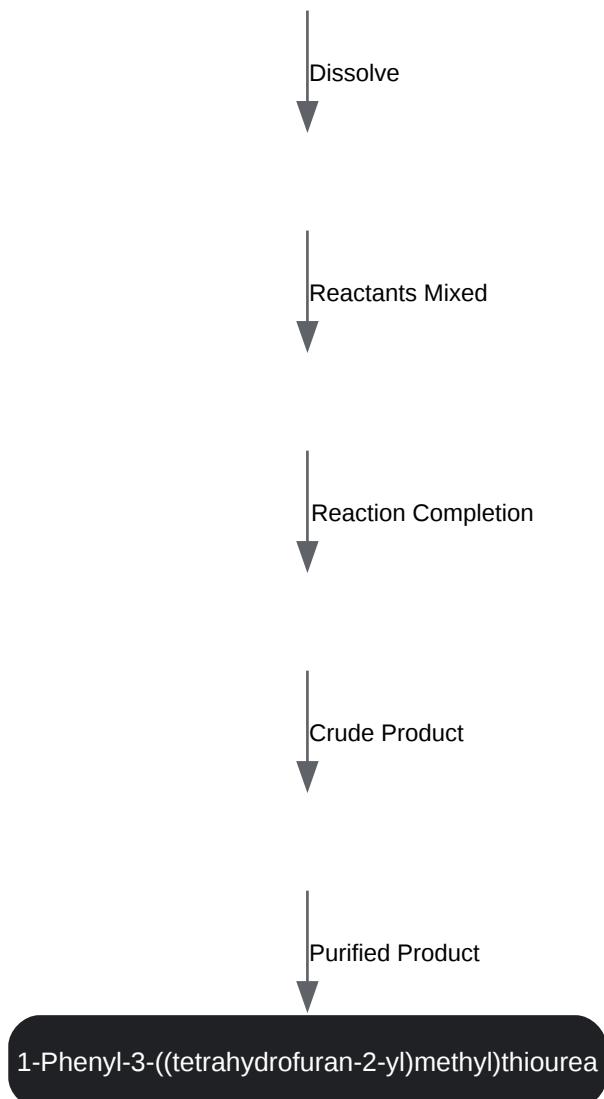
| Property      | Predicted Value            | Notes                                                                                 |
|---------------|----------------------------|---------------------------------------------------------------------------------------|
| Melting Point | Not available              | Analogous N-phenylthioureas exhibit a wide range of melting points.                   |
| Boiling Point | Not available              | Likely to decompose upon heating at atmospheric pressure.                             |
| Solubility    | Sparingly soluble in water | Expected to be soluble in organic solvents like DMSO and ethanol.                     |
| pKa           | Not available              | The thiourea protons are weakly acidic.                                               |
| LogP          | Not available              | The presence of the phenyl and tetrahydrofuran rings suggests moderate lipophilicity. |

## Experimental Protocols

While a specific, detailed synthesis protocol for **1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea** is not published, a general and reliable method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an amine with an isothiocyanate.

## Proposed Synthesis of **1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea**

Materials:


- Phenyl isothiocyanate
- (Tetrahydrofuran-2-yl)methanamine
- Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
- Stirring apparatus

- Reaction vessel

Procedure:

- In a clean, dry reaction vessel, dissolve (Tetrahydrofuran-2-yl)methanamine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- To this stirred solution, add phenyl isothiocyanate (1.0 equivalent) dropwise at room temperature.
- Allow the reaction mixture to stir at room temperature for several hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the solvent can be removed under reduced pressure.
- The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure **1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea**.

Diagram 1: Proposed Synthesis Workflow

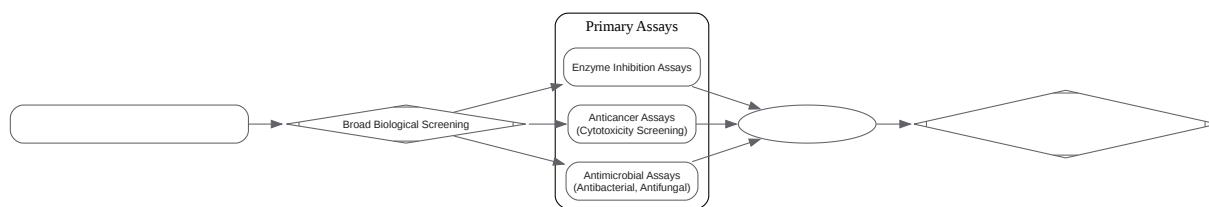


[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea**.

## Potential Biological Activities and Signaling Pathways

Direct biological studies on **1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea** are not currently available in the scientific literature. However, the broader class of thiourea derivatives


has been extensively investigated and shown to exhibit a multitude of biological effects.[\[2\]](#) This suggests that the target compound could be a candidate for various biological screenings.

Potential areas of investigation include:

- **Antimicrobial Activity:** Many thiourea derivatives have demonstrated potent antibacterial and antifungal properties.
- **Anticancer Activity:** Substituted thioureas have been reported to exhibit cytotoxicity against various cancer cell lines.
- **Enzyme Inhibition:** Thioureas are known to inhibit various enzymes, which could be a mechanism for their therapeutic effects.
- **HDL-Elevating Agents:** Some 1-alkyl-3-phenylthiourea analogues have been evaluated for their potential to raise HDL cholesterol.[\[3\]](#)

Given the lack of specific data, a logical first step in the biological evaluation of this compound would be a broad-based screening approach.

Diagram 2: Logical Workflow for Biological Screening



[Click to download full resolution via product page](#)

Caption: A logical workflow for the initial biological evaluation of the target compound.

## Conclusion

**1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea** is a thiourea derivative with potential for biological activity based on the known properties of this compound class. While specific experimental data is sparse, this technical guide provides a solid foundation for future research by summarizing its known characteristics, proposing a viable synthetic route, and outlining a logical approach to its biological evaluation. Further experimental investigation is necessary to fully elucidate the physical, chemical, and pharmacological properties of this compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea, (CAS# 309942-73-2) | Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
- 3. Biological evaluation of 1-alkyl-3-phenylthioureas as orally active HDL-elevating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1305788#physical-and-chemical-properties-of-1-phenyl-3-tetrahydrofuran-2-yl-methyl-thiourea>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)